molecular formula C15H14BrNO B291245 N-(4-Bromo-2-methylphenyl)-2-methylbenzamide

N-(4-Bromo-2-methylphenyl)-2-methylbenzamide

Cat. No. B291245
M. Wt: 304.18 g/mol
InChI Key: OUOSRUGOZHYIKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromo-2-methylphenyl)-2-methylbenzamide, also known as BAM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the benzamide family of chemicals and is commonly used as a research tool in various fields of study such as neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

N-(4-Bromo-2-methylphenyl)-2-methylbenzamide acts as a selective agonist of GPR119 by binding to the receptor and activating downstream signaling pathways. Upon binding, N-(4-Bromo-2-methylphenyl)-2-methylbenzamide induces a conformational change in the receptor, which activates G proteins and downstream signaling pathways such as cAMP and Ca2+ signaling. These signaling pathways ultimately lead to the release of insulin from pancreatic beta cells and the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L cells.
Biochemical and Physiological Effects:
N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-Bromo-2-methylphenyl)-2-methylbenzamide stimulates insulin secretion from pancreatic beta cells and increases GLP-1 secretion from intestinal L cells. In vivo studies have shown that N-(4-Bromo-2-methylphenyl)-2-methylbenzamide improves glucose tolerance and increases insulin sensitivity in animal models of type 2 diabetes. Additionally, N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has been shown to have anti-inflammatory and anti-oxidative properties, making it a potential therapeutic target for treating metabolic disorders such as obesity and type 2 diabetes.

Advantages and Limitations for Lab Experiments

N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has several advantages as a research tool. It is a highly selective agonist of GPR119, making it a useful tool for studying the role of GPR119 in various physiological processes. Additionally, N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has a high affinity for GPR119, allowing for the precise control of GPR119 activation. However, N-(4-Bromo-2-methylphenyl)-2-methylbenzamide also has some limitations. It is a relatively new research tool, and there is still much to be learned about its mechanism of action and physiological effects. Additionally, N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has not been extensively tested in humans, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on N-(4-Bromo-2-methylphenyl)-2-methylbenzamide. One area of research is the development of N-(4-Bromo-2-methylphenyl)-2-methylbenzamide as a therapeutic agent for treating metabolic disorders such as type 2 diabetes and obesity. Additionally, research on N-(4-Bromo-2-methylphenyl)-2-methylbenzamide could provide insight into the role of GPR119 in various physiological processes and lead to the development of new drugs that target GPR119. Finally, further research on N-(4-Bromo-2-methylphenyl)-2-methylbenzamide could lead to a better understanding of the mechanisms underlying insulin secretion and glucose homeostasis, which could have implications for the treatment of a variety of metabolic disorders.

Synthesis Methods

N-(4-Bromo-2-methylphenyl)-2-methylbenzamide can be synthesized by reacting 4-bromo-2-methylaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(4-Bromo-2-methylphenyl)-2-methylbenzamide as a white solid, which can be purified by recrystallization. The yield of the reaction is typically high, making it a cost-effective method for producing N-(4-Bromo-2-methylphenyl)-2-methylbenzamide.

Scientific Research Applications

N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has a wide range of applications in scientific research. It is commonly used as a research tool to study the role of G protein-coupled receptors (GPCRs) in various physiological processes. GPCRs are a family of transmembrane proteins that play a crucial role in signal transduction and are involved in a variety of physiological processes such as vision, smell, taste, and neurotransmission. N-(4-Bromo-2-methylphenyl)-2-methylbenzamide is a selective agonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed in pancreatic beta cells and intestinal L cells. Activation of GPR119 by N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has been shown to stimulate insulin secretion and promote glucose-dependent insulin secretion, making it a potential therapeutic target for treating type 2 diabetes.

properties

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-methylbenzamide

InChI

InChI=1S/C15H14BrNO/c1-10-5-3-4-6-13(10)15(18)17-14-8-7-12(16)9-11(14)2/h3-9H,1-2H3,(H,17,18)

InChI Key

OUOSRUGOZHYIKG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.